![molecular formula C11H16ClN3O B1488286 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol CAS No. 1598029-09-4](/img/structure/B1488286.png)
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring that forms part of several important biomolecules, including DNA and RNA. The compound has a piperidine ring, which is a common structure in many pharmaceuticals, and a hydroxyl group (-OH), which can contribute to the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a piperidine ring, and a hydroxyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the hydroxyl group (-OH) can make the compound more polar and increase its solubility in water .Scientific Research Applications
Crystal Structure Analysis Research has investigated the crystal and molecular structures of related chloro-methylpyrimidin compounds, revealing significant hydrogen-bonding interactions leading to layer structures within their crystal structures. This underscores the compound's relevance in studying molecular conformations and interactions (Odell et al., 2007).
Antinociceptive Activity Derivatives of related compounds have been synthesized and tested for analgesic properties, suggesting potential applications in pain management and the development of new therapeutic agents (Rádl et al., 2010).
Molecular Docking and Experimental Analyses Studies on similar molecules have utilized DFT, molecular docking, and experimental techniques (FT-IR, FT-Raman, NMR) to explore their structure and potential as alpha-2-imidazoline receptor agonists for treating hypertension. This highlights the compound's utility in pharmaceutical and medicinal chemistry research (Aayisha et al., 2019).
Synthesis and Biological Properties Research on 6-methylpyrimidine-4-ol derivatives, including substitutions similar to the compound , has led to the discovery of compounds with pronounced stimulating action on plant growth, indicating applications in agricultural chemistry (Yengoyan et al., 2020).
Biocorrosion Inhibition 2-Aminopyrimidine derivatives, closely related to the compound of interest, have been studied for their effectiveness in inhibiting the growth of sulfate-reducing bacteria (SRB) and protecting against biocorrosion. This points to potential applications in materials science and engineering (Onat et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-15(4-3-9(7)16)11-5-10(12)13-8(2)14-11/h5,7,9,16H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCCQCHOYZIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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